4-Bromo-N,N-bis(4-butylphenyl)aniline

Description

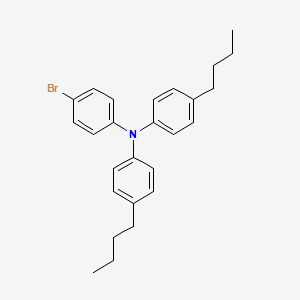

4-Bromo-N,N-bis(4-butylphenyl)aniline is a brominated triarylamine derivative with the molecular formula C₂₂H₂₁Br₂N and an average molecular mass of 459.225 g/mol . Its structure features a central aniline group substituted with a bromine atom at the para position and two 4-butylphenyl groups attached to the nitrogen (Figure 1). This compound is a key intermediate in synthesizing advanced materials for organic electronics, such as hole-transporting materials (HTMs) for perovskite solar cells and semiconducting polymers for organic light-emitting diodes (OLEDs) .

The butyl substituents enhance solubility in nonpolar solvents, facilitating its use in solution-processed device fabrication. Its electronic properties, including electron-donating capability and charge-carrier mobility, are influenced by the conjugation of the triarylamine core and the electron-withdrawing bromine substituent .

Properties

IUPAC Name |

N-(4-bromophenyl)-4-butyl-N-(4-butylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30BrN/c1-3-5-7-21-9-15-24(16-10-21)28(26-19-13-23(27)14-20-26)25-17-11-22(12-18-25)8-6-4-2/h9-20H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNGYCECISKVGIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N(C2=CC=C(C=C2)CCCC)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60701228 | |

| Record name | 4-Bromo-N,N-bis(4-butylphenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60701228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548792-42-3 | |

| Record name | 4-Bromo-N,N-bis(4-butylphenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60701228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods of 4-Bromo-N,N-bis(4-butylphenyl)aniline

Detailed Synthetic Procedures

Buchwald-Hartwig Coupling for Diarylamine Formation

One of the reliable methods to prepare the N,N-bis(4-butylphenyl)aniline framework is through Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction involves the coupling of an aryl halide with an amine under basic conditions.

-

- 4-Butylaniline as the amine source.

- 4-Bromoaniline or its derivatives as the aryl halide.

- Palladium catalyst (e.g., Pd2(dba)3) with suitable phosphine ligands.

- Base such as sodium tert-butoxide.

- Solvent: Toluene or dioxane.

- Reaction temperature: 80–110 °C.

- Reaction time: Several hours (typically 12–24 h).

-

- Formation of N,N-bis(4-butylphenyl)aniline intermediate with high selectivity.

- Subsequent bromination can be performed on this intermediate to yield the target compound.

Selective Bromination

Selective bromination at the 4-position of the aniline ring is achieved using electrophilic brominating agents under controlled conditions to avoid polybromination.

-

- Bromine (Br2) or N-bromosuccinimide (NBS).

- Solvent: chloroform, dichloromethane, or acetic acid.

- Temperature: 0 °C to room temperature.

- Reaction time: 1–3 hours.

-

- The N,N-bis(4-butylphenyl)aniline intermediate is dissolved in the solvent.

- Brominating agent is added dropwise at low temperature.

- The reaction is monitored by thin-layer chromatography (TLC).

- Upon completion, the reaction mixture is quenched with aqueous sodium bisulfite or sodium thiosulfate to remove excess bromine.

- The product is purified by column chromatography.

One-Pot Synthesis Approaches

Recent research has demonstrated the feasibility of one-pot syntheses combining amination and bromination steps to improve efficiency and yield. For example, a one-pot procedure involving initial Buchwald-Hartwig amination followed by in situ bromination has been reported, minimizing purification steps and reaction time.

Representative Experimental Data

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Buchwald-Hartwig Amination | Pd2(dba)3, tBuONa, toluene, 100 °C, 18 h | 80–90 | High selectivity for diarylamine |

| Bromination | NBS, CH2Cl2, 0 °C to RT, 2 h | 85–92 | Selective para-bromination |

| One-pot Amination-Bromination | Pd catalyst, base, NBS, toluene, RT to 100 °C | 75–85 | Streamlined synthesis, less purification |

Analytical and Characterization Techniques

- NMR Spectroscopy: $$^{1}H$$ and $$^{13}C$$ NMR confirm the substitution pattern and purity.

- Mass Spectrometry: Confirms the molecular weight (436.4 g/mol).

- IR Spectroscopy: Identifies functional groups and confirms bromination.

- Chromatography: TLC and column chromatography used for reaction monitoring and purification.

These methods ensure the structural integrity and purity of 4-Bromo-N,N-bis(4-butylphenyl)aniline.

Research Findings and Optimization

- Optimization of the Buchwald-Hartwig amination reaction conditions (catalyst loading, base choice, temperature) significantly impacts the yield and selectivity.

- Bromination requires careful control of reagent stoichiometry and temperature to avoid over-bromination or side reactions.

- One-pot methods reduce solvent use and reaction time, aligning with green chemistry principles.

- The butyl substituents improve solubility and processability, which is advantageous for subsequent applications.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N,N-bis(4-butylphenyl)aniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or the phenyl rings.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Organic Electronics

4-Bromo-N,N-bis(4-butylphenyl)aniline is primarily utilized as a hole-transporting material in OLEDs and organic photovoltaic (OPV) devices. Its role as an HTM is crucial for enhancing charge transport efficiency, which is essential for the performance of these devices. The oxidation of the amine group allows it to readily accept holes, facilitating the movement of positive charges within the device.

Polymer Blending

Research indicates that blending this compound with various polymer matrices can significantly improve device stability and performance metrics such as efficiency and operational lifetime. The unique solubility characteristics imparted by the butyl groups enhance its compatibility with different materials used in organic electronics.

Case Study 1: Charge Transport Efficiency

A study investigated the charge transport properties of 4-Bromo-N,N-bis(4-butylphenyl)aniline when incorporated into OLED structures. Results indicated a significant enhancement in charge mobility compared to devices using traditional HTMs. This improvement was attributed to the compound's favorable energy levels and high solubility.

Case Study 2: Stability in Solar Cells

In another research project focusing on perovskite solar cells, the addition of this compound was shown to improve device stability under operational conditions. The study highlighted that devices incorporating 4-Bromo-N,N-bis(4-butylphenyl)aniline exhibited prolonged lifetimes and maintained higher efficiencies over extended periods compared to control devices lacking this HTM.

Mechanism of Action

The mechanism of action of 4-Bromo-N,N-bis(4-butylphenyl)aniline involves its interaction with various molecular targets and pathways. The bromine atom and the butylphenyl groups play a crucial role in its reactivity and binding affinity. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition and transmetalation steps, facilitated by palladium catalysts . These steps lead to the formation of new carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Triarylamines with bromine substituents and diverse aryl groups are widely studied. Table 1 highlights structural and molecular differences:

Key Observations :

- Alkyl vs. Alkoxy Substituents : Butyl and tert-butyl groups improve thermal stability and solubility in hydrocarbons, whereas methoxy and hexyloxy groups enhance polarity and solubility in polar aprotic solvents (e.g., THF, DMF) .

- Electron Effects: Methoxy groups act as stronger electron donors compared to alkyl chains, red-shifting absorption spectra in optoelectronic applications .

- Steric Effects : Bulky substituents like tert-butyl or trimethylsilyl reduce crystallinity, favoring amorphous morphologies in thin-film devices .

Example Syntheses :

4-Bromo-N,N-bis(4-methoxyphenyl)aniline : Prepared via bromination of N,N-bis(4-methoxyphenyl)aniline using N-bromosuccinimide (NBS) in THF/EtOAc, yielding 80% purity .

4-Bromo-N,N-bis(4-(hexyloxy)phenyl)aniline : Synthesized through nucleophilic substitution of 4-bromo-N,N-bis(4-hydroxyphenyl)aniline with 1-bromohexane in acetone under basic conditions .

Derivatives of 4-Bromo-N,N-bis(4-butylphenyl)aniline : Reacted with bis(pinacolato)diboron via Suzuki coupling to form boronate esters for polymer synthesis .

Catalytic Systems : Pd-based catalysts (e.g., Pd(dppf)Cl₂) are commonly used, with yields optimized by adjusting ligands (e.g., XPhos) and bases (e.g., K₂CO₃) .

Functional Insights :

Thermal and Solubility Properties

| Compound | Thermal Decomposition Temp. (Td) | Solubility Profile |

|---|---|---|

| 4-Bromo-N,N-bis(4-butylphenyl)aniline | Not reported | Soluble in toluene, CHCl₃ |

| 4-Bromo-N,N-bis(4-methoxyphenyl)aniline | >250°C | Soluble in THF, DMF |

| 4-Bromo-N,N-bis(4-(tert-butyl)phenyl)aniline | 366°C | Soluble in chlorobenzene |

| 4-Bromo-N,N-bis(trimethylsilyl)aniline | 110°C (flash point) | Soluble in hexanes, ether |

Trends :

- Alkyl chains (butyl, tert-butyl) lower melting points compared to alkoxy or silyl groups.

- Methoxy derivatives exhibit higher thermal stability due to stronger intermolecular interactions .

Biological Activity

4-Bromo-N,N-bis(4-butylphenyl)aniline, with the CAS number 548792-42-3, is a triarylamine compound that has garnered attention due to its potential biological and chemical applications. This compound is particularly noted for its role in organic electronics, but understanding its biological activity is crucial for evaluating its safety and efficacy in various applications.

Chemical Structure and Properties

The molecular formula of 4-Bromo-N,N-bis(4-butylphenyl)aniline is C26H30BrN, and it has a molecular weight of 436.43 g/mol. The structure features two butylphenyl groups and a bromine substituent, which may influence its reactivity and biological interactions.

Biological Activity Overview

Research has indicated that compounds similar to 4-Bromo-N,N-bis(4-butylphenyl)aniline exhibit various biological activities, including:

- Antioxidant Activity : Many triarylamines have shown potential as antioxidants, which can mitigate oxidative stress in cells.

- Antimicrobial Properties : Certain derivatives have demonstrated effectiveness against bacterial and fungal strains.

- Anti-inflammatory Effects : Compounds in this class may inhibit inflammatory pathways, contributing to their therapeutic potential.

The biological activity of 4-Bromo-N,N-bis(4-butylphenyl)aniline likely involves interactions with specific molecular targets such as enzymes or receptors. For instance, the presence of the bromine atom may enhance electron-withdrawing properties, affecting the compound's reactivity with biological molecules.

Case Studies and Research Findings

- Antioxidant Studies : A study examining the antioxidant properties of related triarylamines found that they could effectively scavenge free radicals, reducing cellular damage in vitro. The mechanism involved the donation of hydrogen atoms to free radicals, stabilizing them .

- Antimicrobial Testing : In vitro tests conducted on similar compounds revealed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the micromolar range, indicating potent activity .

- Anti-inflammatory Research : A study focusing on inflammation showed that derivatives of triarylamines could inhibit the production of pro-inflammatory cytokines in macrophages. This suggests a potential role for 4-Bromo-N,N-bis(4-butylphenyl)aniline in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Antioxidant Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 4-Bromo-N,N-bis(4-butylphenyl)aniline | Moderate | Significant | Moderate |

| 4-Ethoxy-N,N-bis(4-butylphenyl)aniline | High | Moderate | High |

| Triphenylamine | Low | Significant | Low |

Q & A

Q. How do substituents (e.g., butyl vs. methoxy groups) on the phenyl rings modulate electronic properties for optoelectronic applications?

- Structure-Property Analysis : Butyl groups enhance solubility for solution-processed devices, while electron-donating substituents (e.g., methoxy) raise HOMO levels, as shown by cyclic voltammetry (ΔE ~0.3 eV). DFT calculations (B3LYP/6-31G*) correlate with experimental absorption spectra (λmax shifts from 350 nm to 420 nm) .

- Contradictions : Some studies report conflicting bandgap values due to varying alkyl chain lengths; longer chains (e.g., hexyl) may induce steric effects that distort conjugation .

Q. What mechanistic insights explain discrepancies in Suzuki-Miyaura coupling efficiency with 4-Bromo-N,N-bis(4-butylphenyl)aniline?

- Catalytic Optimization : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in aryl boronic acid couplings (yields >80% vs. <50%), attributed to enhanced oxidative addition with bulky ligands. Side reactions (e.g., homocoupling) are mitigated by degassing solvents and using K₂CO₃ as base .

- Kinetic Studies : In situ IR monitoring reveals faster transmetallation rates (t₁/₂ = 15 min) at 100°C compared to room temperature (t₁/₂ = 2 h) .

Q. How can computational modeling predict aggregation-induced emission (AIE) behavior in derivatives?

- Approach : Molecular dynamics (MD) simulations (AMBER force field) model torsion angles between butylphenyl groups. Restricted intramolecular rotation (θ < 30°) correlates with enhanced solid-state fluorescence (ΦF ~0.45 in films vs. 0.15 in solution) .

- Validation : Time-resolved fluorescence decay (τavg = 4.2 ns) matches simulated exciton lifetimes .

Data Contradictions and Resolution

Q. Why do reported melting points vary (141–143°C vs. 145°C) for this compound?

- Resolution : Impurities (e.g., residual NBS) and polymorphic forms (amorphous vs. crystalline) account for discrepancies. Differential scanning calorimetry (DSC) under N₂ confirms a sharp endotherm at 143°C for pure samples .

Q. How to reconcile conflicting NMR integration ratios in synthetic intermediates?

- Troubleshooting : Signal overlap from diastereomers or rotamers (e.g., atropisomers) can distort integrations. Variable-temperature NMR (VT-NMR) at 60°C resolves splitting, while 2D COSY identifies coupling networks .

Applications in Materials Science

Q. What role does 4-Bromo-N,N-bis(4-butylphenyl)aniline play in organic photovoltaics (OPVs)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.